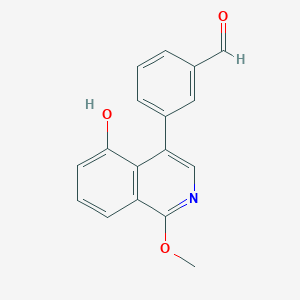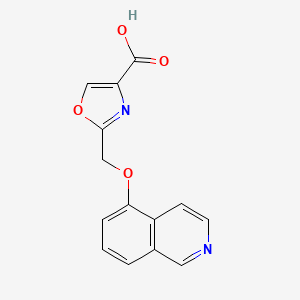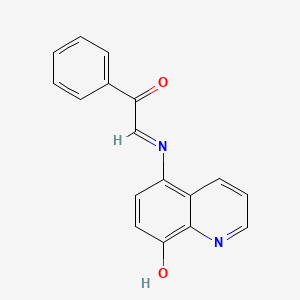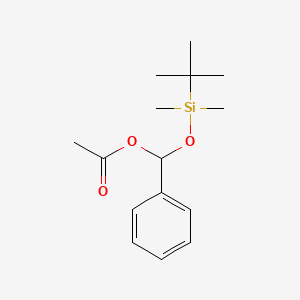![molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3](/img/structure/B11846854.png)
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and pentan-3-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming an alkoxide ion.
Nucleophilic Substitution: The alkoxide ion then attacks the 3-position of the 2-chloro-1,4-naphthoquinone, resulting in the substitution of the chlorine atom with the pentan-3-yloxy group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it may inhibit specific enzymes or proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a pentan-3-yloxy group.
2-Chloro-3-(methoxy)naphthalene-1,4-dione: Contains a methoxy group at the 3-position.
2-Chloro-3-(ethylamino)naphthalene-1,4-dione: Features an ethylamino group at the 3-position.
Uniqueness
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is unique due to the presence of the pentan-3-yloxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
89131-29-3 |
|---|---|
分子式 |
C15H15ClO3 |
分子量 |
278.73 g/mol |
IUPAC名 |
2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3 |
InChIキー |
DUDIOYWXAWQOQP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
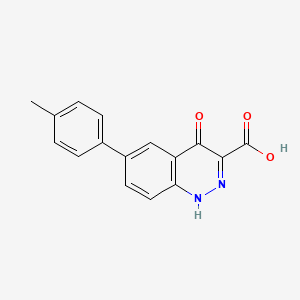

![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
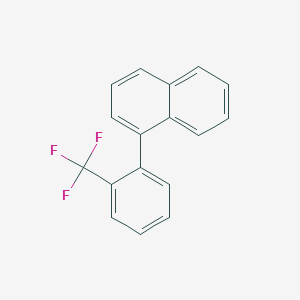
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
